molecular formula C11H15N3O2 B7647101 4-(4-Methylpiperidin-1-yl)pyrimidine-2-carboxylic acid

4-(4-Methylpiperidin-1-yl)pyrimidine-2-carboxylic acid

Cat. No.: B7647101
M. Wt: 221.26 g/mol
InChI Key: UZAIFRPDYJPXFV-UHFFFAOYSA-N
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Description

4-(4-Methylpiperidin-1-yl)pyrimidine-2-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a 4-methylpiperidin-1-yl group at the 4-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylpiperidin-1-yl)pyrimidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Substitution with 4-Methylpiperidin-1-yl Group: The 4-position of the pyrimidine ring is substituted with a 4-methylpiperidin-1-yl group using nucleophilic substitution reactions. This can be achieved by reacting the pyrimidine derivative with 4-methylpiperidine under suitable conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group at the 2-position can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Catalysts and automated processes may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring or the carboxylic acid group, potentially converting the carboxylic acid to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or neutral conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols or reduced pyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

4-(4-Methylpiperidin-1-yl)pyrimidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperidin-1-yl)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its effects on cell proliferation and survival.

Comparison with Similar Compounds

    4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol: Similar structure but contains a thiol group instead of a carboxylic acid group.

    4-(4-Methylpiperidin-1-yl)pyrimidine-2-amine: Contains an amine group instead of a carboxylic acid group.

Uniqueness: 4-(4-Methylpiperidin-1-yl)pyrimidine-2-carboxylic acid is unique due to the presence of both the 4-methylpiperidin-1-yl group and the carboxylic acid group, which confer distinct chemical and biological properties. Its combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications.

Properties

IUPAC Name

4-(4-methylpiperidin-1-yl)pyrimidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-8-3-6-14(7-4-8)9-2-5-12-10(13-9)11(15)16/h2,5,8H,3-4,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAIFRPDYJPXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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